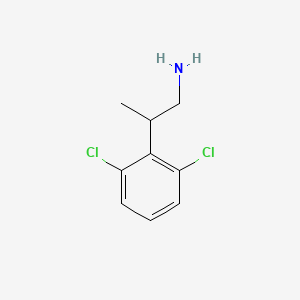

2-(2,6-Dichlorophenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJCYJHRXNHNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281972 | |

| Record name | 2,6-Dichloro-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89655-71-0 | |

| Record name | 2,6-Dichloro-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89655-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 2 2,6 Dichlorophenyl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Synthons and Starting Materials

The primary disconnection for 2-(2,6-dichlorophenyl)propan-1-amine is at the carbon-nitrogen bond, identifying a propan-1-amine synthon and a 2-(2,6-dichlorophenyl)propyl synthon. This leads to the key intermediate, 2-(2,6-dichlorophenyl)propanal or, more practically, the corresponding ketone, 2,6-dichlorophenylacetone. Further disconnection of this ketone points towards precursors such as 2,6-dichlorophenylacetic acid or 2,6-dichlorobenzyl cyanide. Ultimately, these precursors can be traced back to fundamental starting materials like 2,6-dichlorotoluene or 1,3-dichlorobenzene.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Intermediate | Precursor | Starting Material |

| This compound | 2,6-Dichlorophenylacetone | 2,6-Dichlorophenylacetic acid | 2,6-Dichlorotoluene |

| 2,6-Dichlorobenzyl cyanide | 1,3-Dichlorobenzene |

Exploration of Convergent and Linear Synthetic Pathways

Both linear and convergent strategies can be conceptualized for the synthesis of this compound.

Linear Synthesis: A linear approach involves a sequential series of reactions starting from a simple precursor. For instance, a route could commence with the chlorination of toluene to form 2,6-dichlorotoluene, followed by conversion to 2,6-dichlorobenzyl cyanide, then to 2,6-dichlorophenylacetic acid, which is subsequently transformed into 2,6-dichlorophenylacetone. The final step would be the reductive amination of the ketone to yield the target amine.

Convergent Synthesis: A convergent approach would involve the separate synthesis of key fragments that are later combined. While less common for a molecule of this complexity, one could envision the preparation of a dichlorophenyl-containing fragment and a propan-1-amine equivalent, which are then coupled. However, a linear approach is generally more practical for this specific target.

Development and Optimization of Multistep Synthesis Routes

The efficient synthesis of this compound hinges on the careful selection and optimization of each reaction step. A common and practical route involves the preparation of 2,6-dichlorophenylacetone followed by its reductive amination.

A key precursor, 2,6-dichlorophenylacetic acid, can be synthesized from 2,6-dichlorotoluene. This involves chlorination to 2,6-dichlorobenzyl chloride, followed by reaction with potassium cyanide to form 2,6-dichlorobenzyl cyanide, which is then hydrolyzed to the desired acid. scispace.com

Catalytic Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen bond is the final and crucial step in the synthesis of this compound from 2,6-dichlorophenylacetone. Reductive amination is the most direct method for this transformation. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the desired primary amine. wikipedia.org

Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can significantly impact the yield and selectivity of the reaction. organic-chemistry.org

The Leuckart reaction offers an alternative approach, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent. This method typically requires high temperatures. wikipedia.orgntnu.nomdpi.comactachemscand.org

Stereoselective and Enantioselective Synthesis Techniques

The synthesis of specific enantiomers of this compound requires stereoselective methods. Asymmetric reductive amination of the prochiral 2,6-dichlorophenylacetone is a primary strategy. This can be achieved through several approaches:

Catalytic Asymmetric Reductive Amination: This involves the use of a chiral catalyst to induce enantioselectivity in the reduction of the imine intermediate. Ruthenium-based catalysts, such as those with the C3-TunePhos ligand, have shown high efficiency in the direct asymmetric reductive amination of alkyl aryl ketones using ammonium acetate as the amine source and hydrogen gas as the reductant. acs.org This approach offers a direct route to enantiomerically enriched primary amines.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or a precursor to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. While a viable strategy in asymmetric synthesis, its application to direct reductive amination for this specific target is less commonly reported than catalytic methods.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider in the reductive amination step include:

| Parameter | Effect on Reaction | Typical Optimized Conditions |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. | For catalytic hydrogenations, temperatures may range from ambient to moderately elevated (e.g., 50-80 °C). Leuckart reactions require higher temperatures (120-165 °C). wikipedia.org |

| Pressure | Primarily relevant for catalytic hydrogenations. Higher pressure increases the rate of hydrogenolysis. | Typically 1-10 bar of hydrogen gas. |

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | Usually in the range of 0.1 to 5 mol%. |

| Solvent | Can influence solubility, reaction rate, and selectivity. | Alcohols like methanol or ethanol are common for borohydride reductions. Ethereal solvents may also be used. |

| pH | Crucial for imine formation and the stability of the reducing agent. | Mildly acidic conditions (pH 4-6) are often optimal for imine formation. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. These principles guide the development of more sustainable synthetic routes through careful consideration of solvents, reagents, and reaction conditions.

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a significant portion of the total mass and energy consumption. rsc.org Green solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing more sustainable reaction media. ubc.ca These guides rank solvents based on safety, health, and environmental (SHE) criteria.

In the context of synthesizing this compound, traditional syntheses of amines might employ chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). researchgate.net However, these are flagged as undesirable or problematic in most green solvent guides due to their toxicity and environmental persistence. ubc.caresearchgate.net

Modern approaches focus on replacing these hazardous solvents with greener alternatives. For amine synthesis, bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable substitutes for traditional ethereal or chlorinated solvents. researchgate.netacs.org Ethers like methyl tert-butyl ether (MTBE) are also considered superior to many conventional options. acs.org Alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate, isopropyl acetate) are often ranked as "preferred" or "usable" and are suitable for many transformations involved in amine synthesis, such as reductive amination or amide reductions. ubc.ca Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent, and methodologies that enable reactions in aqueous media are highly sought after. mdpi.com

Minimization strategies involve not only selecting a greener solvent but also reducing the total volume used. This can be achieved through the use of flow chemistry reactors, which offer higher efficiency and lower solvent consumption compared to batch processes, or by employing solvent-free reaction conditions where feasible. mdpi.comfiveable.me

Table 1: Comparison of Solvents for Amine Synthesis based on Green Chemistry Principles

| Solvent | Classification | Key Considerations |

| Dichloromethane (DCM) | Undesirable | Carcinogenicity concerns, high volatility, environmental persistence. ubc.ca |

| N,N-Dimethylformamide (DMF) | Undesirable | High boiling point, reproductive toxicity, difficult to remove/recycle. ubc.caresearchgate.net |

| Toluene | Usable (Substitution Advised) | Neurotoxicity, forms explosive peroxides. ubc.ca |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point than THF, good performance in organometallic reactions. acs.org |

| Ethyl Acetate | Recommended | Low toxicity, readily biodegradable, derived from renewable resources. ubc.ca |

| Ethanol | Recommended | Low toxicity, biodegradable, produced via fermentation. ubc.ca |

| Water | Recommended | Non-toxic, non-flammable, environmentally benign, but can present challenges with organic substrate solubility and product isolation. mdpi.com |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A high atom economy indicates that minimal waste is generated in the form of byproducts. rsc.org

Classical methods for synthesizing primary amines, such as the Gabriel synthesis, often suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. rsc.org For instance, the Gabriel synthesis uses potassium phthalimide, and the phthalhydrazide byproduct constitutes a significant waste stream. Similarly, reductions of nitro compounds or nitriles using stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) also have low atom economy.

More atom-economical approaches to synthesizing amines like this compound include:

Reductive Amination: This method involves the reaction of a ketone (e.g., 2,6-dichlorophenylacetone) with ammonia, followed by reduction. Catalytic hydrogenation is the most atom-economical reduction method, as the only byproduct is water. fiveable.me This approach, especially when performed as a one-pot reaction, is a cornerstone of industrial amine synthesis. fiveable.me

"Borrowing Hydrogen" or "Hydrogen Auto-transfer" Reactions: This elegant catalytic method allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org While more applicable to secondary or tertiary amine synthesis, related principles can be applied to create primary amines from carbonyl compounds and ammonia sources. These reactions are highly atom-economical. rsc.org

Direct Hydroaminocarbonylation: This emerging technique couples amines and alkenes, achieving 100% atom economy under mild conditions, though it is more suited for amide synthesis. acs.org

Table 2: Theoretical Atom Economy for a Hypothetical Reductive Amination Synthesis

| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2,6-Dichlorophenylacetone + NH₃ + H₂ | 203.06 + 17.03 + 2.02 | This compound | 204.09 | H₂O | 18.02 | (204.09 / (203.06 + 17.03 + 2.02)) * 100 = 91.9% |

Process Chemistry Considerations for Scalable Laboratory Synthesis

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions. A common synthetic route involves the reductive amination of 2-(2,6-dichlorophenyl)propan-1-one. This method is often favored for its efficiency and atom economy.

The process typically begins with the synthesis of the ketone precursor, 2-(2,6-dichlorophenyl)propan-1-one, which can be prepared from 1,3-dichlorobenzene through a Friedel-Crafts acylation with propanoyl chloride. The subsequent reductive amination of the ketone with a suitable ammonia source, such as ammonia gas or ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, yields the desired primary amine. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Key considerations for scaling up this synthesis include:

Reagent Selection and Stoichiometry: Optimizing the molar ratios of the ketone, ammonia source, and reducing agent is crucial to maximize yield and minimize byproduct formation.

Solvent Choice: The solvent system must be suitable for all reaction steps, facilitate product isolation, and be amenable to large-scale handling and recovery.

Temperature and Pressure Control: Precise control over reaction temperature and pressure is essential, particularly during catalytic hydrogenation, to ensure reaction safety and selectivity.

Catalyst Selection and Loading: In the case of catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Raney nickel) and its loading can significantly impact reaction efficiency and impurity profile.

A comprehensive impurity profile is a critical component of process development, ensuring the final product's quality and safety. Impurities can originate from starting materials, intermediates, side reactions, or degradation of the product.

Potential impurities in the synthesis of this compound can be categorized as follows:

Process-Related Impurities: These are impurities that are formed during the manufacturing process.

Unreacted Starting Materials and Intermediates: Residual 2-(2,6-dichlorophenyl)propan-1-one and other precursors may be present in the crude product.

Over-alkylation Products: The primary amine product can react further with the ketone intermediate to form secondary and tertiary amines. libretexts.org

Byproducts from Side Reactions: For example, the reduction of the ketone to the corresponding alcohol, 2-(2,6-dichlorophenyl)propan-1-ol, can occur as a competing reaction.

Starting Material-Related Impurities: Impurities present in the initial raw materials can carry through the synthetic sequence. For instance, impurities in 1,3-dichlorobenzene or propanoyl chloride could lead to isomeric or structurally related impurities in the final product.

Control Strategies: To control the formation of these impurities, several strategies can be implemented:

Raw Material Specification: Implementing stringent specifications for all starting materials and reagents.

Process Parameter Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time, and reagent stoichiometry) to favor the desired reaction pathway.

In-Process Controls (IPCs): Monitoring the reaction progress and impurity levels at critical stages of the synthesis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Below is an interactive data table summarizing potential impurities and their control strategies.

| Impurity Name | Potential Source | Control Strategy |

| 2-(2,6-Dichlorophenyl)propan-1-one | Unreacted starting material | Optimize reaction time and stoichiometry; monitor reaction completion by IPC. |

| 2-(2,6-Dichlorophenyl)propan-1-ol | Reduction of the ketone intermediate | Select a chemoselective reducing agent; optimize reaction conditions to favor amination over reduction. |

| Di-[2-(2,6-dichlorophenyl)propyl]amine | Over-alkylation of the primary amine product | Use a large excess of the ammonia source; control reaction temperature and time. |

| Isomeric dichlorophenylpropanamines | Impurities in 1,3-dichlorobenzene | Use high-purity starting materials; develop analytical methods to detect and quantify isomeric impurities. |

The isolation and purification of this compound in its bulk form are critical steps to achieve the desired purity. The choice of technique depends on the physical and chemical properties of the compound and its impurities.

Crystallization: Crystallization is a widely used and effective method for purifying solid organic compounds. For amines, this is often achieved by forming a salt, such as a hydrochloride or hydrobromide salt, which typically exhibits better crystallization properties than the free base. google.comnih.govpitt.eduresearchgate.netgoogleapis.com

The general procedure involves:

Dissolving the crude amine free base in a suitable organic solvent.

Adding a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.

The precipitated salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried.

The choice of solvent is critical for effective purification. The ideal solvent should have high solubility for the desired compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures.

Chromatographic Purification: For high-purity requirements or when dealing with impurities that are difficult to remove by crystallization, column chromatography can be employed. However, for large-scale production, this method can be costly and generate significant solvent waste. It is more commonly used for laboratory-scale purification or for the isolation of reference standards.

Chiral Resolution: If the synthesis produces a racemic mixture of this compound, and a specific enantiomer is required, a chiral resolution step is necessary. This can be achieved by:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or its derivatives) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. wikipedia.orgrsc.org The desired enantiomer is then liberated from the salt by treatment with a base.

Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC to separate the enantiomers. This method is highly effective but can be expensive for large-scale separations. nih.govmdpi.com

The following interactive table outlines common purification techniques for this compound.

| Purification Technique | Description | Key Parameters to Optimize |

| Crystallization (as HCl salt) | Formation of a crystalline solid from a solution by precipitation as the hydrochloride salt. | Solvent system, cooling rate, pH, and agitation. |

| Column Chromatography | Separation based on the differential adsorption of the compound and its impurities on a stationary phase. | Stationary phase, mobile phase composition, and loading capacity. |

| Chiral Resolution | Separation of enantiomers, typically through the formation and crystallization of diastereomeric salts or by chiral chromatography. | Choice of resolving agent, solvent for crystallization, or chiral stationary phase and mobile phase. |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 2,6 Dichlorophenyl Propan 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is a cornerstone technique for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For 2-(2,6-Dichlorophenyl)propan-1-amine, with the molecular formula C₉H₁₁Cl₂N, HRMS provides an unambiguous confirmation of its atomic constituents.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, where the relative intensities of the peaks are dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, typically yielding the protonated molecule [M+H]⁺ in positive ion mode. The precise mass measurement of this ion allows for the confident determination of the elemental formula, a critical first step in structural elucidation.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂Cl₂N⁺ | 204.0341 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule, providing detailed information about the carbon skeleton and the environment of each proton.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Side-Chain Assignment

One-dimensional NMR spectra provide the fundamental information for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic chain protons (CH, CH₂, CH₃), and the amine (NH₂) protons. The dichlorophenyl group's protons would appear in the aromatic region (typically 7.0-7.5 ppm), while the aliphatic protons would be found upfield.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The subject molecule contains 9 carbon atoms, all in chemically distinct environments, which should result in 9 discrete signals. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbons bonded to chlorine atoms are significantly deshielded and appear further downfield.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C2 and C6 on the phenyl ring) would be absent.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| NH₂ | ~1.5-2.5 (broad s) | bs | 2H | C=C (Ar) | ~138 |

| CH₃ | ~1.2 (d) | d | 3H | C-Cl (Ar) | ~135 |

| CH₂ | ~2.8-3.0 (m) | m | 2H | CH (Ar) | ~131 |

| CH | ~3.3-3.5 (m) | m | 1H | CH (Ar) | ~128 |

| Ar-H | ~7.1-7.4 (m) | m | 3H | CH₂ | ~48 |

| CH | ~40 | ||||

| CH₃ | ~20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. bldpharm.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations would exist between the methine (CH) proton and both the methyl (CH₃) and methylene (CH₂) protons of the propane (B168953) backbone, confirming the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to, providing definitive C-H assignments. Each proton signal in the ¹H NMR spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. For this compound, HMBC would be vital to confirm the connection of the propane chain to the dichlorophenyl ring by showing a correlation from the methine proton to the quaternary carbons (C2/C6) of the aromatic ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected by bonds. They are critical for determining stereochemistry and conformational preferences of the molecule in solution.

Solid-State NMR for Polymorph Characterization

While solution-state NMR characterizes molecules in a solvent, solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in their solid crystalline or amorphous forms. If this compound were to exist in multiple crystalline forms (polymorphs), ssNMR would be a key technique for their identification and characterization. Each polymorph would yield a distinct ssNMR spectrum due to differences in molecular packing and conformation in the crystal lattice. Currently, there is no public-domain information available on polymorphic studies of this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Identification of Characteristic Functional Group Frequencies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For primary amines, a characteristic feature is the appearance of two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other key absorptions include C-H stretches for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and strong absorptions corresponding to the C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals. For this molecule, the symmetric vibrations of the dichlorophenyl ring would be expected to be prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

Conformational Insights from Vibrational Modes

The application of vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for gaining insights into the conformational landscape of a molecule. su.se For this compound, these methods would reveal the molecule's preferred spatial arrangements in different states (solid, liquid, or in solution).

Vibrational spectroscopy measures the energy absorbed by a molecule for the excitation of its vibrational modes. su.se These modes, which include stretching, bending, and torsional motions of the chemical bonds, are sensitive to the molecule's geometry. Therefore, different conformers (isomers that can be interconverted by rotation about single bonds) would exhibit distinct vibrational spectra.

In the case of this compound, key vibrational modes of interest would include:

N-H stretching vibrations of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region. The exact position and shape of these bands could indicate the extent of intra- and intermolecular hydrogen bonding.

C-H stretching and bending vibrations of the propyl chain and the aromatic ring.

C-N stretching vibrations , which would provide information about the bond between the propyl chain and the amine group.

C-Cl stretching vibrations of the dichlorophenyl group.

By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), specific vibrational bands can be assigned to particular conformers. nih.gov This comparison helps in identifying the most stable conformer(s) under given conditions. While no specific experimental data exists for this compound, a hypothetical table of expected vibrational modes is presented below for illustrative purposes.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Potential Conformational Sensitivity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Sensitive to hydrogen bonding and orientation of the amine group. |

| C-H Stretch (aromatic) | Aryl C-H | 3000 - 3100 | Generally less sensitive to conformation. |

| C-H Stretch (aliphatic) | Alkyl C-H | 2850 - 3000 | Can be influenced by the steric environment. |

| N-H Bend (scissoring) | -NH₂ | 1590 - 1650 | Sensitive to local symmetry and hydrogen bonding. |

| C=C Stretch (aromatic ring) | Aryl C=C | 1400 - 1600 | Provides fingerprint of the substituted phenyl ring. |

| C-N Stretch | Alkyl-N | 1000 - 1250 | Sensitive to rotation around the C-C-N backbone. |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Characteristic of the dichlorophenyl group. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govwordpress.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute stereochemistry and understanding the solid-state architecture.

Should single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. mdpi.com This technique would elucidate the precise conformation adopted by the molecule in the crystal lattice, including the torsion angles of the propanamine chain and the orientation of the dichlorophenyl ring relative to the side chain.

Furthermore, the analysis would reveal the crystal packing, detailing how individual molecules are arranged in the unit cell. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the primary amine group and potentially weak interactions involving the chlorine atoms and the phenyl ring, which govern the stability of the crystal structure. For a related compound, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, X-ray diffraction revealed that the molecular conformation is stabilized by a bifurcated N—H⋯(O,Cl) hydrogen bond and that C—H⋯π and π–π interactions stabilize the crystal structure. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and can be used to characterize materials that are not available as single crystals. researchgate.net Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

For this compound, PXRD would be used to:

Confirm the crystallinity of a solid sample.

Identify the specific crystalline form (polymorph) , as different polymorphs of the same compound will produce distinct diffraction patterns.

Assess the purity of a crystalline sample.

Monitor phase transformations that might occur under different conditions (e.g., temperature, humidity).

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal lattice.

| Hypothetical 2θ Angle (°) | Hypothetical Relative Intensity (%) | Significance |

|---|---|---|

| 8.5 | 45 | The set of peak positions and intensities forms a unique fingerprint for a specific crystalline phase of the compound. Changes in this pattern would indicate a different polymorph or the presence of impurities. |

| 12.3 | 100 | |

| 15.8 | 70 | |

| 20.1 | 85 | |

| 24.6 | 60 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Purity and Configuration Determination

This compound possesses a chiral center at the second carbon of the propane chain. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. nsf.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule absorbs UV-Vis light. Enantiomers produce mirror-image CD spectra. This technique would be invaluable for:

Determining the enantiomeric excess (chiral purity) of a sample.

Assigning the absolute configuration (R or S) of an enantiomer by comparing the experimental spectrum with that predicted by quantum chemical calculations or with spectra of related compounds of known configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Similar to CD, ORD curves for enantiomers are mirror images of each other. It provides complementary information to CD for determining the stereochemistry of chiral compounds.

Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Stability in Research Contexts

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. researchgate.net For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical information about its thermal behavior in a research setting.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal:

Melting point: An endothermic peak corresponding to the solid-to-liquid phase transition.

Glass transitions: A step-like change in the baseline, characteristic of amorphous materials.

Crystallization: An exothermic peak if an amorphous sample crystallizes upon heating.

Polymorphic transitions: Endothermic or exothermic peaks corresponding to transformations from one crystalline form to another.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study decomposition processes. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the mass loss associated with this process.

| Analysis Technique | Property Measured | Information Gained for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample | Melting point, phase transitions (e.g., polymorph interconversion), and heat of fusion. |

| Thermogravimetric Analysis (TGA) | Mass change | Decomposition temperature and thermal stability profile. |

Computational Chemistry and Theoretical Modeling of 2 2,6 Dichlorophenyl Propan 1 Amine

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Structure and Energetics:Research on the influence of different solvents on the structure and energy of this molecule is not publicly available.

While the methodologies outlined in the query are standard and powerful techniques for characterizing chemical compounds, their application to 2-(2,6-Dichlorophenyl)propan-1-amine has not been documented in accessible scientific reports. Future research may address this gap in the literature.

Molecular Docking and Ligand-Target Interaction Prediction (Focus on mechanistic insights, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, molecular docking can provide valuable mechanistic insights into its potential interactions with hypothetical biological targets.

While specific biological targets for this compound are not extensively documented in publicly available research, molecular docking simulations can be employed to explore its binding modes with a range of hypothetical protein structures. These targets could be selected based on the structural similarity of the ligand to known bioactive molecules. For instance, due to the presence of a phenylpropan-1-amine scaffold, potential targets could include enzymes or receptors that bind to endogenous monoamines.

A study on a structurally related compound, 3-(2,6-dichlorophenyl)-acrylamide, utilized molecular docking to understand its interaction with target proteins. nih.gov Similarly, quantum computational and molecular docking studies have been performed on 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid to explore its binding characteristics. researchgate.net These studies, while not directly on this compound, highlight the methodology that would be used to elucidate its potential binding modes.

Once potential binding poses are identified, a detailed analysis of the intermolecular forces stabilizing the ligand-target complex can be performed. These forces are crucial for understanding the specificity and strength of the interaction at a mechanistic level. For this compound, the following types of interactions would be of primary interest:

Hydrogen Bonds: The primary amine group is a potent hydrogen bond donor and can also act as an acceptor. In a predicted complex, it would be expected to form hydrogen bonds with polar amino acid residues such as serine, threonine, or the backbone carbonyl groups of the protein.

Van der Waals Forces: The dichlorophenyl ring and the propyl chain would contribute to van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. The chlorine atoms, with their larger atomic radii, would also participate in these interactions.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's binding site. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species.

Pi-Interactions: The aromatic dichlorophenyl ring can engage in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), cation-π interactions with positively charged residues (e.g., lysine, arginine), and π-alkyl interactions.

The table below summarizes the potential intermolecular forces and the contributing structural features of this compound.

| Intermolecular Force | Contributing Structural Feature of Ligand | Potential Interacting Residues in Target |

| Hydrogen Bonding | Primary amine group (-NH2) | Serine, Threonine, Aspartate, Glutamate |

| Van der Waals Forces | Dichlorophenyl ring, Propyl chain | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Chlorine atoms | Backbone carbonyls, Aspartate, Glutamate |

| π-π Stacking | Dichlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Dichlorophenyl ring | Lysine, Arginine |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a particular property.

For this compound, QSPR models could be developed to predict a variety of physicochemical descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. Examples of relevant descriptors and their relationship to the structural features of the molecule are outlined below:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. For instance, the Wiener index and connectivity indices would be influenced by the arrangement of the dichlorophenyl ring and the propan-1-amine side chain.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume. The presence of the two chlorine atoms at the 2 and 6 positions of the phenyl ring will significantly impact the molecule's shape and surface properties.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and partial charges on atoms. The electronegative chlorine atoms and the nitrogen atom of the amine group will create a specific charge distribution and dipole moment in the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide more detailed electronic information, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org These are often used in QSPR studies to model reactivity and other properties.

Studies on related compounds, such as polychlorinated diphenyl ethers, have successfully used theoretical molecular descriptors to build QSPR models for properties like vapor pressure and partition coefficients. nih.govresearchgate.net This demonstrates the feasibility of applying similar methodologies to this compound.

The following table provides examples of physicochemical descriptors that could be predicted for this compound and the structural features that would influence them.

| Descriptor Category | Example Descriptor | Influencing Structural Feature |

| Topological | Connectivity Index | Branching of the propyl chain, substitution pattern of the phenyl ring |

| Geometrical | Molecular Surface Area | Size and conformation of the entire molecule, including the chlorine atoms |

| Electronic | Dipole Moment | Electronegativity of chlorine and nitrogen atoms, overall molecular geometry |

| Quantum-Chemical | HOMO-LUMO Gap | Aromatic system, presence of heteroatoms (Cl, N) |

A significant application of QSPR modeling is the rational design of new molecules with desired properties. Once a reliable QSPR model is established for a particular property, it can be used to predict that property for virtual, yet-to-be-synthesized analogs of this compound. This in silico screening can help prioritize which analogs to synthesize and test, saving time and resources.

For example, if the goal is to design an analog with increased lipophilicity, a QSPR model for the octanol-water partition coefficient (logP) could be used. The model might indicate that increasing the length of the alkyl chain or introducing additional nonpolar substituents on the phenyl ring would lead to a higher logP. Conversely, if increased water solubility is desired, the model might suggest introducing polar functional groups. The design process would involve generating a virtual library of analogs and using the QSPR model to predict their properties, allowing for the selection of the most promising candidates for synthesis.

Reaction Mechanism Exploration Using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgfrontiersin.org For the synthesis or transformation of this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate reaction energetics. This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions.

A common approach involves using density functional theory (DFT) to calculate the potential energy surface of the reaction. This would typically involve the following steps:

Identification of Reactants, Products, and Intermediates: The starting materials, final products, and any plausible intermediates in the reaction are identified.

Geometry Optimization: The 3D structures of all species are optimized to find their lowest energy conformations.

Transition State Searching: The transition state structure for each step of the reaction is located. A transition state is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy and thermal corrections to the electronic energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state connects the correct reactant and product.

For a hypothetical synthesis of this compound via reductive amination of 2-(2,6-dichlorophenyl)propanal, computational methods could be used to investigate the mechanism of imine formation and subsequent reduction. The calculations could help to determine whether the reaction proceeds through a stepwise or concerted mechanism and could predict the activation energies for each step. This would provide a detailed, atomistic understanding of the reaction mechanism that would be difficult to obtain through experimental methods alone.

Lack of Publicly Available Computational Chemistry Data for this compound Prevents In-Depth Analysis

A thorough investigation into the computational chemistry and theoretical modeling of this compound has revealed a significant gap in publicly accessible research data. Despite extensive searches of scientific databases and scholarly articles, no specific studies detailing the transition state characterization or energetic profiles for the synthesis and key chemical transformations of this particular compound could be located.

The user's request for a detailed article structured around the computational analysis of this compound, including specific data on transition states and energetic profiles, cannot be fulfilled at this time due to the absence of this specialized information in the available scientific literature.

Computational chemistry and theoretical modeling are powerful tools for understanding reaction mechanisms, predicting the stability of intermediates, and determining the energy barriers of chemical reactions. Such studies, often employing methods like Density Functional Theory (DFT), provide quantitative insights that are invaluable for optimizing synthetic routes and understanding the fundamental properties of a molecule.

While general principles of reaction mechanisms that could be involved in the synthesis of this compound, such as reductive amination or nucleophilic substitution, are well-documented and have been the subject of computational studies for simpler, model systems, these findings cannot be accurately extrapolated to the specific case of this compound. The presence of the sterically bulky and electronically withdrawing 2,6-dichlorophenyl group would significantly influence the geometry and energetics of any transition states and intermediates, necessitating a dedicated computational study for this exact molecule.

Without access to peer-reviewed research that has specifically modeled the synthetic steps and chemical transformations of this compound, any attempt to generate the requested data tables and detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on "Transition State Characterization for Synthetic Steps" and "Energetic Profiles of Key Chemical Transformations" cannot be developed as outlined in the user's request. Researchers seeking this information would likely need to perform novel computational studies to generate the specific data required.

Mechanistic Investigations of Molecular Recognition and Biochemical Modulation by 2 2,6 Dichlorophenyl Propan 1 Amine

Biophysical Characterization of Compound-Biomolecule Complexes

Conformational Changes Induced by Ligand Binding (e.g., Circular Dichroism, Fluorescence)

Should research on 2-(2,6-Dichlorophenyl)propan-1-amine be published in the future, this article can be updated to reflect those findings.

Investigation of Intracellular Trafficking and Subcellular Localization Mechanisms (in vitro models)

No studies were identified that investigated the intracellular trafficking or subcellular localization of this compound in in vitro models.

Membrane Permeability and Transport Studies in Cell-Free or Reconstituted Systems

There is no available data from studies on the membrane permeability or transport mechanisms of this compound in cell-free or reconstituted systems.

Endosomal/Lysosomal Uptake and Release Mechanisms

Research on the endosomal or lysosomal uptake and subsequent release mechanisms of this compound has not been published in the scientific literature.

Modulation of Specific Biochemical Pathways and Cellular Processes (Mechanistic, not phenotypic)

No specific information is available on the modulation of biochemical pathways or cellular processes at a mechanistic level by this compound.

Investigation of Enzyme Cascades and Metabolic Flux Alterations

There are no published findings on the effects of this compound on enzyme cascades or any alterations in metabolic flux.

Interaction with Ion Channels and Transporters in Reconstituted Systems

No studies have been found that detail the interaction of this compound with ion channels or transporters in reconstituted systems.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. While SAR studies exist for other molecules containing a 2,6-dichlorophenyl group, this information falls outside the strict scope of this article's focus on the specified compound.

Due to the absence of specific research data for this compound in the requested areas, the generation of a detailed scientific article is not feasible at this time. Consequently, no data tables or a list of mentioned compounds can be provided. Further research would be required to elucidate the biochemical and molecular properties of this compound.

Identification of Pharmacophoric Elements for Target Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound moiety, several key pharmacophoric elements can be identified that are crucial for its role in molecular recognition. These elements have been elucidated through their consistent contribution to the activity of various larger compounds.

The primary pharmacophoric features of the this compound scaffold include:

The Propyl Linker: The three-carbon chain provides a degree of flexibility, allowing the dichlorophenyl ring and the terminal amine group to adopt an optimal spatial arrangement for interaction with their respective binding subsites on a target protein. The length and branching of this linker are often critical for activity. The methyl group on the second carbon of the propane (B168953) chain can also contribute to the steric profile of the molecule, potentially leading to enhanced selectivity for a particular target.

The Primary Amine Group: The terminal amine (or a derivative thereof in larger molecules) is a key hydrogen bond donor and acceptor. At physiological pH, this group is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge allows for strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a target protein. This electrostatic interaction is often a primary anchor for the ligand, significantly contributing to its binding affinity.

The following table summarizes the key pharmacophoric elements of the this compound structure and their inferred roles in target recognition.

| Pharmacophoric Element | Structural Features | Inferred Role in Target Recognition |

| Aromatic Ring | 2,6-Dichlorophenyl | Hydrophobic interactions, van der Waals forces, potential halogen bonding, conformational restriction. |

| Linker | Propyl chain | Provides optimal spacing and orientation between the aromatic ring and the amine group. |

| Basic Center | Primary amine | Hydrogen bonding (donor and acceptor), electrostatic interactions (as an ammonium ion). |

These pharmacophoric features are consistently observed in a variety of biologically active compounds, highlighting the importance of the this compound scaffold in medicinal chemistry.

Elucidation of Structural Determinants for Binding Affinity and Selectivity

The specific structural features of the this compound moiety play a deterministic role in the binding affinity and selectivity of the larger molecules in which it is incorporated. Structure-activity relationship (SAR) studies on these complex molecules have shed light on the contribution of this particular fragment.

The Role of the Dichlorophenyl Group in Affinity and Selectivity:

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence of chlorine atoms at positions 2 and 6 is particularly noteworthy. In studies of kinase inhibitors, for example, the 2,6-dichloro substitution has been shown to be crucial for potent activity. researchgate.net This is often attributed to the ability of this group to fit into a specific hydrophobic pocket in the kinase domain. The steric hindrance provided by the two ortho-chlorine atoms can lock the phenyl ring in a twisted conformation relative to the rest of the molecule, which may be the preferred binding conformation.

The Influence of the Propylamine (B44156) Side Chain:

The nature of the propylamine side chain is also a significant factor in determining binding affinity and selectivity. In many instances, the primary amine of this compound is further substituted to create more complex structures. The length and composition of these substituents can be fine-tuned to optimize interactions with the target protein. For instance, in the development of certain kinase inhibitors, the extension of the amine with various side chains led to significant improvements in potency and bioavailability. researchgate.net

The stereochemistry of the propylamine chain can also be a critical factor. The presence of a chiral center at the carbon atom to which the amine and phenyl groups are attached means that the compound can exist as two enantiomers. It is common for one enantiomer to exhibit significantly higher activity than the other, as it will have the correct three-dimensional arrangement of its functional groups to interact optimally with the chiral environment of the protein's binding site.

The following table presents a summary of research findings on the structural determinants of binding affinity and selectivity related to the this compound fragment, based on studies of more complex molecules.

| Structural Feature | Observation from SAR Studies of Containing Molecules | Implication for Binding Affinity and Selectivity |

| 2,6-Dichloro Substitution | Essential for high potency in certain kinase inhibitors. researchgate.net | Provides a specific hydrophobic and steric profile that is complementary to the target's binding site. |

| Conformational Rigidity | The dichlorophenyl group can induce a specific, bioactive conformation in larger molecules. acs.orgnih.gov | Reduces the entropic cost of binding, leading to higher affinity. |

| Amine Substitution | Modification of the amine group with different substituents can modulate potency and selectivity. researchgate.net | Allows for the exploration of additional binding interactions and optimization of physicochemical properties. |

| Stereochemistry | Biological activity is often stereospecific. | One enantiomer typically has a better geometric fit within the chiral binding pocket of the target protein. |

Advanced Analytical Methodologies for Research and Characterization of 2 2,6 Dichlorophenyl Propan 1 Amine

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution, sensitivity, and adaptability make it indispensable for the analysis of pharmaceutical compounds and research chemicals.

Chiral HPLC for Enantiomeric Purity Assessment

Since 2-(2,6-dichlorophenyl)propan-1-amine possesses a chiral center, its enantiomers may exhibit different biological activities. Consequently, the ability to separate and quantify these enantiomers is critical. Chiral HPLC is the most effective method for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. phenomenex.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable and have demonstrated success in resolving a broad range of chiral compounds, including primary amines. mdpi.com Crown ether-based stationary phases are also known to be particularly effective for the enantioseparation of primary amine compounds. nih.gov

Method development for chiral separations often involves screening different CSPs and mobile phase compositions. Normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile (B52724)/water), and polar organic modes can be employed. chromatographyonline.com For basic compounds like amines, the addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. nih.gov

Table 1: Example Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel OD-H®) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Method Validation for Quantitative Analysis in Research Samples

For quantitative analysis, the developed HPLC method must be validated to ensure its reliability, accuracy, and precision. pharmaguideline.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netscielo.br The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. pharmaguideline.comscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Specificity | The analyte peak is well-resolved from other peaks (impurities, etc.) with no interference at the analyte's retention time. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |

| Precision (Relative Standard Deviation, %RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% |

| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 |

Preparative HPLC for Compound Isolation and Purification

The objective of preparative HPLC is to isolate and purify a specific compound from a mixture, rather than simply to quantify it. warwick.ac.uk This technique is essential for obtaining high-purity research samples. While analytical HPLC uses small amounts of material, preparative HPLC is designed to handle much larger quantities. warwick.ac.uk

The process involves scaling up a validated analytical method. This requires adjusting parameters to accommodate the larger sample load. labcompare.com Columns for preparative HPLC have larger internal diameters and are packed with larger particle-size stationary phases to handle higher flow rates and sample volumes. ardena.com Reversed-phase chromatography on C18-functionalized silica is a common choice for the purification of polar compounds, including amines. teledyneisco.combiotage.com The goal is to maximize throughput (the amount of purified product per unit time) while maintaining the required purity level. labcompare.com

Table 3: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and/or identification | Isolation and purification warwick.ac.uk |

| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm, can be up to 300 mm ardena.com |

| Particle Size | 1.8 - 5 µm | 5 - 20 µm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to kilograms (kg) ardena.com |

| Flow Rate | 0.5 - 2 mL/min | Tens to hundreds of mL/min |

| Sample Collection | Flows to waste | Collected in fractions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. However, primary amines like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. nih.govsigmaaldrich.com

To overcome this, a derivatization step is employed to convert the amine into a more volatile and thermally stable derivative. researchgate.net This involves reacting the primary amine group with a derivatizing agent to replace the active hydrogen atoms. iu.edu Common approaches include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comiu.edu

Once derivatized, the compound can be readily analyzed. The GC column separates the derivative from other components in the sample based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparing it to spectral libraries.

Table 4: Example GC-MS Parameters for Analysis of a Derivatized Amine

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) in ethyl acetate |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.comchromatographytoday.com It is particularly well-suited for the analysis of charged molecules like protonated amines and for chiral separations. mdpi.com

For chiral analysis, a chiral selector (CS) is added to the background electrolyte (BGE). chromatographytoday.comspringernature.com Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. mdpi.comnih.gov The neutral CD forms transient diastereomeric inclusion complexes with the enantiomers of the analyte. Because the stability of these complexes differs for each enantiomer, they will have different apparent mobilities and will separate as they migrate through the capillary. chromatographytoday.com The method offers advantages of rapid method development, low sample and reagent consumption, and extremely high separation efficiency. mdpi.com

Table 5: Hypothetical Capillary Electrophoresis Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV detector |

| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D. |

| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer, pH 2.5 |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Spectrophotometric and Fluorometric Assays for Compound Quantification

Spectrophotometric and fluorometric methods provide a simple and cost-effective means for quantifying a compound, often after a chemical reaction that produces a colored or fluorescent product. Since this compound lacks a native chromophore or fluorophore suitable for direct, sensitive quantification, derivatization is necessary.

These methods rely on reacting the primary amine group with a specific reagent to yield a product with strong absorbance or fluorescence. tandfonline.com The concentration is then determined by measuring the signal and correlating it to a standard curve, based on the Beer-Lambert law for spectrophotometry.

Common derivatizing agents for primary amines include:

Ninhydrin: Reacts with primary amines to produce a deep purple-colored product (Ruhemann's purple), typically measured around 570-586 nm. researchgate.net

o-Phthaldiadehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. interchim.frnih.gov

Fluorescamine: Reacts with primary amines to form a fluorescent product, while the reagent itself is non-fluorescent. tandfonline.com

These assays are particularly useful for quantifying total amine content in a sample solution and can be adapted for high-throughput screening formats.

Table 6: Comparison of Derivatizing Reagents for Spectrophotometric/Fluorometric Quantification of Primary Amines

| Reagent | Detection Method | Typical Wavelength (nm) | Key Features |

|---|---|---|---|

| Ninhydrin | Spectrophotometry (Colorimetric) | Absorbance at ~570 nm researchgate.net | Classic, robust method; requires heating. |

| o-Phthaldiadehyde (OPA) | Fluorometry or Spectrophotometry | Ex: ~340 nm, Em: ~450 nm nih.gov | High sensitivity (fluorescence); rapid reaction at room temp; derivative is unstable. interchim.fr |

| Fluorescamine | Fluorometry | Ex: ~390 nm, Em: ~475 nm | Very rapid reaction; reagent is non-fluorescent, reducing background signal. tandfonline.com |

Development of Bioanalytical Methods for In Vitro Research Samples (excluding human/clinical matrices)

The characterization of this compound in in vitro settings, such as cell cultures or microsomal incubations, necessitates the development of highly specific and sensitive bioanalytical methods. These methods are crucial for understanding the compound's metabolic stability, permeability, and potential interactions with cellular components. The subsequent sections detail the critical aspects of sample preparation and the premier analytical technique for its quantification.

Sample Preparation Techniques for Complex Biological Milieux

The initial and often most critical step in the bioanalysis of this compound from intricate in vitro samples is the preparation of the sample. The primary objective is to isolate the analyte of interest from interfering matrix components, such as proteins, salts, and lipids, which can compromise the accuracy and precision of the analysis. uni.lu The choice of sample preparation technique is contingent on the nature of the biological matrix and the physicochemical properties of the analyte.

For in vitro samples like cell lysates or microsomal fractions, several techniques are commonly employed:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from biological samples. It involves the addition of a water-miscible organic solvent, most commonly acetonitrile, to the sample. mdpi.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further cleanup. The efficiency of precipitation can be influenced by the choice of solvent and the solvent-to-sample ratio.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. uni.lu The pH of the aqueous phase can be adjusted to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic layer. The selection of the organic solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. uni.lu It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) is dictated by the chemical properties of this compound.

A comparative overview of these techniques is presented in the table below.

| Technique | Principle | Advantages | Considerations for this compound |

| Protein Precipitation | Solubilization of analyte, precipitation of proteins | Fast, simple, cost-effective | Potential for matrix effects, co-precipitation of analyte |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | High recovery, clean extracts | Labor-intensive, requires solvent optimization |

| Solid-Phase Extraction | Adsorption onto a solid phase | High selectivity, concentration of analyte | Method development can be complex, costlier |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

For the sensitive and selective quantification of this compound in prepared in vitro samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Liquid Chromatography:

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov A mobile phase consisting of a mixture of an aqueous solvent (often water with a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic solvent (like acetonitrile or methanol) is used to elute the compound from the column. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure good separation from any remaining matrix components and potential metabolites.

Mass Spectrometry:

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a suitable ionization technique for an amine-containing compound like this compound. nih.gov In the mass spectrometer, the compound is first ionized to produce a protonated molecule, [M+H]⁺. For this compound, with a molecular formula of C₉H₁₁Cl₂N, the predicted mass-to-charge ratio (m/z) for the protonated molecule is approximately 204.03. uni.lu

Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity. The protonated molecule (precursor ion) is selected in the first mass analyzer and then fragmented in a collision cell. Specific fragment ions (product ions) are then monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. nih.gov The selection of precursor and product ion transitions is a critical step in method development and requires optimization for the specific compound.